molecular formula C33H36N4O6 B608690 Lumirubin xiii CAS No. 83664-21-5

Lumirubin xiii

Cat. No.: B608690
CAS No.: 83664-21-5
M. Wt: 584.673
InChI Key: BYVDUQYJIIPFIB-CFRMEGHHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lumirubin xiii is a photoisomer of bilirubin, a compound formed during the breakdown of heme in the body It is produced through phototherapy, a treatment commonly used for neonatal jaundice

Preparation Methods

Synthetic Routes and Reaction Conditions

Lumirubin xiii is synthesized through the photo-irradiation of unconjugated bilirubin. The process involves exposing bilirubin to blue-green light, which induces photoisomerization, converting bilirubin into this compound. The reaction conditions typically include:

    Light Source: Blue-green light with a wavelength around 478 nm.

    Temperature: Room temperature.

    Solvent: Aqueous solution, often with human serum albumin to stabilize the bilirubin.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale phototherapy units that can handle significant quantities of bilirubin. The process is optimized to ensure maximum conversion efficiency and purity of this compound.

Chemical Reactions Analysis

Types of Reactions

Lumirubin xiii undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: It can also undergo reduction reactions under specific conditions.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Aqueous solutions, organic solvents like methanol or ethanol.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, which can have different biological and chemical properties.

Scientific Research Applications

Phototherapy for Neonatal Jaundice

Lumirubin XIII is primarily generated during phototherapy, where bilirubin is exposed to specific wavelengths of light, particularly in the blue-green spectrum (450-500 nm). This exposure converts lipophilic unconjugated bilirubin into more hydrophilic photoisomers like lumirubin, facilitating its excretion via urine and bile.

Urinary Excretion Monitoring

Recent studies have developed a bedside method called PUZZLU (Photo-isomerization in the presence of UnaG to ZZ-bilirubin for Lumirubin), which quantitatively measures lumirubin levels in urine. This method has shown that lumirubin excretion is more efficient with green light phototherapy compared to blue light .

Light Type Lumirubin Excretion Efficiency
Blue LightLower Efficiency
Green LightHigher Efficiency

Biological Effects

Lumirubin exhibits antioxidant properties and has been shown to modulate metabolic pathways in various cell types. Studies indicate that lumirubin is less toxic than bilirubin while maintaining significant antioxidant capacity . It has been observed to affect the expression of pro-inflammatory genes and may play a dual role as both beneficial and harmful depending on the context .

Clinical Observations

A study involving jaundiced preterm infants demonstrated that lumirubin levels decreased rapidly after phototherapy cessation, with a half-life ranging from 80 to 158 minutes. This rapid clearance underscores the importance of lumirubin in managing hyperbilirubinemia effectively .

Comparative Studies

In a comparative study on neural stem cells, lumirubin was found to be less cytotoxic than bilirubin at biologically relevant concentrations, suggesting its potential utility in therapeutic applications involving stem cell biology .

Future Research Directions

Further research is needed to explore the full range of biological activities associated with lumirubin and its potential applications beyond neonatal jaundice treatment. Investigating its effects on adult patients with hyperbilirubinemia and other conditions may reveal additional therapeutic avenues.

Mechanism of Action

The mechanism of action of lumirubin xiii involves its interaction with various molecular targets and pathways. Key aspects include:

    Binding to Albumin: this compound binds to human serum albumin at a site different from bilirubin, affecting its transport and metabolism.

    Antioxidant Activity: this compound exhibits antioxidant properties, reducing oxidative stress in cells.

    Modulation of Gene Expression: It can influence the expression of genes involved in bilirubin metabolism and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Bilirubin: The parent compound from which lumirubin xiii is derived.

    Biliverdin: Another heme breakdown product with distinct properties.

    Other Bilirubin Photoisomers: ZE- and EZ-bilirubin, which are also formed during phototherapy.

Uniqueness of this compound

This compound is unique due to its specific binding site on albumin, its lower toxicity compared to bilirubin, and its distinct photochemical properties. These characteristics make it a valuable compound for research and therapeutic applications.

Properties

CAS No.

83664-21-5

Molecular Formula

C33H36N4O6

Molecular Weight

584.673

IUPAC Name

3-[2-[[6-(2-carboxyethyl)-7,11-dimethyl-12-oxo-4,13-diazatricyclo[8.3.0.03,7]trideca-1,3,5,9-tetraen-5-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid

InChI

InChI=1S/C33H36N4O6/c1-6-19-16(2)24(36-32(19)43)13-23-17(3)20(7-9-29(38)39)25(34-23)14-27-22(8-10-30(40)41)33(5)12-11-21-18(4)31(42)37-26(21)15-28(33)35-27/h6,11,13,15,18,34H,1,7-10,12,14H2,2-5H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b24-13+

InChI Key

BYVDUQYJIIPFIB-CFRMEGHHSA-N

SMILES

CC1C2=CCC3(C(=NC(=C3CCC(=O)O)CC4=C(C(=C(N4)C=C5C(=C(C(=O)N5)C=C)C)C)CCC(=O)O)C=C2NC1=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lumirubin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lumirubin xiii
Reactant of Route 2
Lumirubin xiii
Reactant of Route 3
Lumirubin xiii
Reactant of Route 4
Lumirubin xiii
Reactant of Route 5
Lumirubin xiii
Reactant of Route 6
Lumirubin xiii

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.